1-(2,2-dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,2-Dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring substituted with a carboxylic acid group and a 2,2-dimethylpropyl group
Preparation Methods
The synthesis of 1-(2,2-dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to yield the 1,2,3-triazole ring. The specific synthetic route may involve the following steps:
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of a vicinal dihalide.
Formation of the Azide: The azide can be prepared by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The alkyne and azide are then subjected to cycloaddition in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various functionalization reactions, such as oxidation of an aldehyde precursor.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the 2,2-dimethylpropyl group, which may affect its reactivity and binding properties.
1-(2,2-Dimethylpropyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may influence its solubility and chemical reactivity.
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: A positional isomer with different substitution patterns on the triazole ring, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)5-11-4-6(7(12)13)9-10-11/h4H,5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPRHXLFREVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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